3,5-Dimetilisoxazol-4-carboxilato de etilo

Descripción general

Descripción

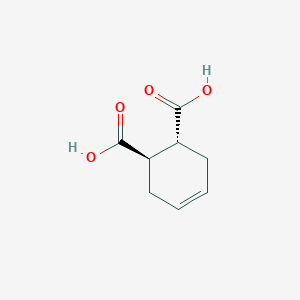

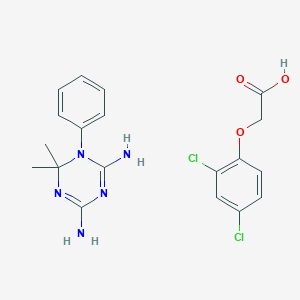

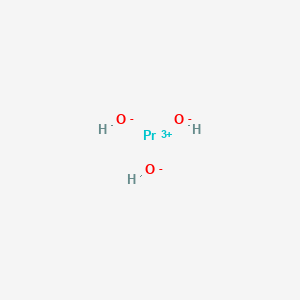

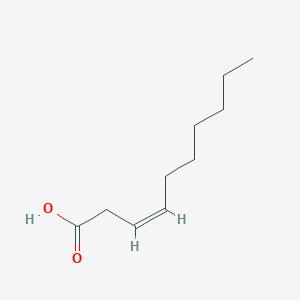

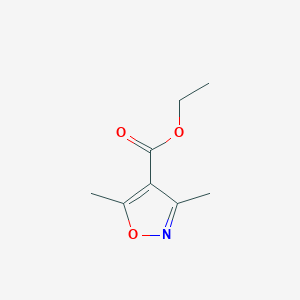

Ethyl 3,5-dimethylisoxazole-4-carboxylate is a chemical compound that falls within the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The ethyl ester group at the 4-position and the methyl groups at the 3 and 5 positions are indicative of its potential for a variety of chemical reactions and applications in organic synthesis.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol . This method showcases the versatility of isoxazole compounds in forming new chemical entities through condensation reactions.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of a related compound, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate, was determined using X-ray diffraction, which revealed the presence of an N–H⋯O hydrogen bond, stabilizing the structure . Similarly, the structure of isoxazole derivatives can be elucidated to understand their conformation and electronic properties.

Chemical Reactions Analysis

Isoxazole derivatives participate in a range of chemical reactions. The paper titled "5,5'-Dimethyl-3,3'-azoisoxazole as a new heterogeneous azo reagent for esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions" demonstrates the use of an isoxazole derivative as a reagent for selective esterification reactions . This highlights the reactivity of such compounds in synthetic organic chemistry, particularly in the modification of alcohol and phenol functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their substituents. For instance, the presence of electron-donating or electron-withdrawing groups can affect their reactivity and physical characteristics such as solubility and melting point. Theoretical calculations, such as those performed in the study of the molecular structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, can provide insights into the electronic properties and potential reactivity of these compounds .

Aplicaciones Científicas De Investigación

Investigación proteómica

3,5-Dimetilisoxazol-4-carboxilato de etilo: se utiliza en la investigación proteómica como un producto químico especializado. Desempeña un papel en el estudio de la expresión, modificación e interacción de proteínas. Sus propiedades facilitan la identificación y cuantificación de proteínas, lo que es crucial para comprender los procesos biológicos y los mecanismos de las enfermedades .

Síntesis orgánica

Este compuesto sirve como un bloque de construcción en la síntesis orgánica. Es particularmente útil en la construcción de moléculas complejas debido a su anillo de isoxazol reactivo. Los investigadores aprovechan esta reactividad para sintetizar varios productos farmacéuticos y agroquímicos .

Química medicinal

En química medicinal, This compound es un precursor en la síntesis de moléculas con posibles efectos terapéuticos. Sus derivados se están explorando para propiedades antiinflamatorias y analgésicas .

Ciencia de los materiales

La estructura única del compuesto se investiga para crear nuevos materiales. Su incorporación a los polímeros puede conducir a materiales con nuevas propiedades, potencialmente útiles en electrónica o como sensores .

Catálisis

Los investigadores están explorando el uso de This compound en catálisis. Su estructura podría proporcionar un marco para desarrollar nuevos catalizadores que faciliten las reacciones químicas, lo que aumenta la eficiencia y la selectividad .

Estudios bioquímicos

Se utiliza en estudios bioquímicos para comprender los mecanismos enzimáticos. El anillo de isoxazol puede actuar como un inhibidor enzimático, ayudando a dilucidar los sitios activos y las vías de reacción de varias enzimas .

Investigación agrícola

En la investigación agrícola, se estudian los derivados de este compuesto por su posible uso como herbicidas o pesticidas. El objetivo es desarrollar productos que sean más efectivos y respetuosos con el medio ambiente .

Investigación neurológica

Existe interés en la aplicación de This compound en la investigación neurológica. Sus derivados podrían modular los sistemas de neurotransmisores, ofreciendo información sobre el tratamiento de trastornos neurológicos .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3,5-dimethyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)9-12-6(7)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRHVDXUJAQVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353004 | |

| Record name | ethyl 3,5-dimethylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17147-42-1 | |

| Record name | ethyl 3,5-dimethylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.